6,12b-Dihydro-3-methylcholanthrene

Übersicht

Beschreibung

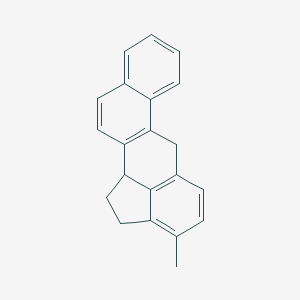

6,12b-Dihydro-3-methylcholanthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H14 It is a derivative of benzaceanthrylene, characterized by the presence of a methyl group and tetrahydro structure

Vorbereitungsmethoden

The synthesis of 6,12b-Dihydro-3-methylcholanthrene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

6,12b-Dihydro-3-methylcholanthrene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it into more saturated hydrocarbons.

Substitution: Electrophilic substitution reactions are common, where the methyl group can be replaced by other functional groups. Common reagents used in these reactions include potassium permanganate for oxidation and hydrogen gas with a palladium catalyst for reduction. Major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

Model Compound for PAH Studies

6,12b-Dihydro-3-methylcholanthrene serves as a crucial model compound in the study of PAHs and their derivatives. Its unique structural features allow researchers to investigate the reactivity and behavior of similar compounds under various conditions. The compound's ability to undergo oxidation, reduction, and electrophilic substitution reactions makes it a valuable tool for synthetic organic chemistry.

Synthesis and Derivatives

The compound can be synthesized through multi-step organic reactions, often involving cyclization of precursors. This versatility in synthesis is beneficial for developing new derivatives with potential applications in material science and pharmaceuticals.

Biological Applications

Interaction with Biological Macromolecules

Research has shown that this compound interacts with biological macromolecules, particularly DNA. It can form adducts with DNA, leading to mutations that may contribute to carcinogenic effects. The compound activates metabolic pathways involving cytochrome P450 enzymes, which further enhances its mutagenic potential .

Neurotoxicity Studies

Recent studies have indicated that 3-methylcholanthrene (a related compound) induces neurotoxicity in developing neurons by activating the aryl hydrocarbon receptor (AHR). This suggests potential implications for understanding neurodevelopmental disorders and the impact of environmental toxins on brain development .

Medical Applications

Potential Drug Development

The compound is being explored for its role in drug development, particularly in cancer research. Its mechanism of action involves interactions with cellular components that could be targeted for therapeutic interventions. Additionally, it has been investigated as a biomarker for certain diseases due to its mutagenic properties .

Industrial Applications

Material Production

In industrial settings, this compound is utilized as a precursor for synthesizing advanced materials. Its chemical properties make it suitable for producing polymers and resins with specific characteristics that are desirable in various applications.

Case Studies

- Carcinogenicity Studies : Research has demonstrated that exposure to this compound can lead to tumor formation in animal models. These studies highlight the compound's potential as a carcinogen and its relevance in understanding cancer mechanisms .

- Neurodevelopmental Impact : Investigations into the effects of related PAHs on neuronal development have shown significant interference with neurogenesis and neuronal transmission pathways, indicating broader implications for environmental health .

Wirkmechanismus

The mechanism of action of 6,12b-Dihydro-3-methylcholanthrene involves its interaction with cellular components, particularly DNA. It can form adducts with DNA, leading to mutations and potential carcinogenic effects. The molecular targets include enzymes involved in metabolic activation and detoxification pathways.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 6,12b-Dihydro-3-methylcholanthrene include:

Benz(j)aceanthrylene: Lacks the methyl group and tetrahydro structure.

3-Methylcholanthrene: Another PAH with a similar structure but different functional groups.

1,2-Dehydro-3-methylcholanthrene: A derivative with a dehydro structure. The uniqueness of this compound lies in its specific structural modifications, which influence its chemical reactivity and biological interactions.

Biologische Aktivität

6,12b-Dihydro-3-methylcholanthrene (DMC) is a polycyclic aromatic hydrocarbon (PAH) known for its significant biological activity, particularly in the context of carcinogenicity. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

This compound is a derivative of methylcholanthrene, characterized by its complex structure which contributes to its biological interactions. Its chemical formula is , and it exhibits properties typical of PAHs, such as lipophilicity and the ability to form reactive metabolites.

The biological activity of DMC is primarily linked to its role as a carcinogen. It acts through several mechanisms:

- Metabolic Activation : DMC undergoes metabolic activation in the liver, where cytochrome P450 enzymes convert it into more reactive forms that can bind to DNA, leading to mutagenic changes .

- Interaction with Cellular Receptors : DMC has been shown to activate nuclear receptors such as the aryl hydrocarbon receptor (AhR) and constitutive androstane receptor (CAR), which play crucial roles in xenobiotic metabolism and cellular signaling .

- Oxidative Stress Induction : The compound can induce oxidative stress by generating reactive oxygen species (ROS), contributing to cellular damage and promoting carcinogenesis .

Carcinogenicity

DMC has been extensively studied for its carcinogenic properties. Research indicates that exposure to DMC significantly increases the incidence of tumors in laboratory animals. For instance, studies have demonstrated that DMC induces tumors in various tissues, including the liver and lung, following subcutaneous or oral administration .

Case Studies

Several case studies highlight the effects of DMC on biological systems:

- Liver Toxicity : In a study involving mice treated with DMC, researchers observed increased liver weight and histopathological changes consistent with hepatocellular carcinoma. The liver-to-body weight ratio was significantly elevated in treated groups compared to controls .

- Cellular Effects : In vitro studies using human cell lines have shown that DMC exposure leads to increased cell proliferation and altered apoptosis pathways. For example, lung adenocarcinoma cells exposed to DMC exhibited enhanced growth rates and resistance to apoptosis .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Eigenschaften

IUPAC Name |

3-methyl-1,2,6,12b-tetrahydrobenzo[j]aceanthrylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18/c1-13-6-7-15-12-20-17-5-3-2-4-14(17)8-9-18(20)19-11-10-16(13)21(15)19/h2-9,19H,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXNFOVKBFAVBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC3C2=C(CC4=C3C=CC5=CC=CC=C45)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00978972 | |

| Record name | 3-Methyl-1,2,6,12b-tetrahydrocyclopenta[ij]tetraphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00978972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63041-50-9 | |

| Record name | Cholanthrene, 6,12b-dihydro-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063041509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-1,2,6,12b-tetrahydrocyclopenta[ij]tetraphene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00978972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.